molecular formula C6H7Cl3N2 B3053986 3,5-Dichlorophenylhydrazine hydrochloride CAS No. 57396-93-7

3,5-Dichlorophenylhydrazine hydrochloride

Cat. No.: B3053986
CAS No.: 57396-93-7
M. Wt: 213.5 g/mol
InChI Key: BDXZOJVMTJOAPS-UHFFFAOYSA-N
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Description

Contextualization within Substituted Hydrazine (B178648) Chemistry

Substituted hydrazines are a class of organic compounds that have found extensive applications in both academic and industrial research. researchgate.net They serve as foundational materials for synthesizing a vast number of compounds, particularly heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and dyes. rsc.org The reactivity of the hydrazine functional group allows it to participate in a variety of chemical transformations.

The utility of substituted hydrazines stems from their ability to react with difunctional compounds to form stable ring systems. For instance, their reaction with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for constructing pyrazole (B372694) rings. rsc.org Furthermore, hydrazines can be converted into hydrazones through condensation with aldehydes and ketones. These hydrazone derivatives are versatile intermediates themselves, used in reactions like the Bamford-Stevens and Shapiro reactions, and are pivotal in the synthesis of numerous heterocyclic systems such as pyrazoles and 1,2,4-triazoles. 3,5-Dichlorophenylhydrazine (B1297673) hydrochloride is a specific example within this class, where the electronic properties of the dichlorinated phenyl ring can influence the reactivity of the hydrazine moiety and impart specific characteristics to the final products.

Academic Significance and Research Trajectories

The academic significance of 3,5-Dichlorophenylhydrazine hydrochloride lies in its role as a specialized "building block" for the construction of complex molecular architectures. fishersci.atcymitquimica.com Its application is often directed toward the synthesis of target molecules with specific, predetermined biological or material properties. Research involving this compound is frequently a component of larger programs in drug discovery and development.

A notable research trajectory for this compound is its use in the synthesis of molecules with potential therapeutic value. It has been documented as a key starting material for the synthesis of certain 2H-benzo[b] fishersci.atcymitquimica.comoxazin-3(4H)-one derivatives, which have been investigated for their potential as anti-leukemic agents. fishersci.atcymitquimica.comthermofisher.com Another specific application is its use in preparing [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶- fishersci.atsigmaaldrich.comscbt.comchemsrc.comthiatriazol-4-yl]dimethylamine. sigmaaldrich.comchemicalbook.com These examples underscore a research focus on leveraging the unique structural features of the 3,5-dichlorophenyl group to create novel compounds for biological evaluation.

Overview of Key Research Areas and Methodological Frameworks

The primary research area for this compound is synthetic organic chemistry, with a strong emphasis on the synthesis of heterocyclic compounds. The methodological frameworks employed are well-established reactions in organic chemistry that utilize the inherent reactivity of the hydrazine group.

One of the most prominent methodological frameworks associated with phenylhydrazines is the Fischer indole (B1671886) synthesis. This reaction produces the indole heterocyclic ring system from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a characteristic scbt.comscbt.com-sigmatropic rearrangement to ultimately form the aromatic indole ring. wikipedia.org This powerful and versatile method is a cornerstone of heterocyclic synthesis.

Another key methodological framework is the Knorr pyrazole synthesis and related reactions, where a hydrazine or its derivative reacts with a β-ketoester or a 1,3-dicarbonyl compound to form a pyrazole ring. rsc.org The initial step typically involves the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole. The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the hydrazine and the carbonyl compound. These established synthetic routes are the primary frameworks through which this compound is utilized in research to create novel and functionalized molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)hydrazine;hydron;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXZOJVMTJOAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=C(C=C(C=C1Cl)Cl)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63352-99-8
Details Compound: Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1)
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63352-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57396-93-7
Record name Hydrazine, (3,5-dichlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Pathways and Chemical Transformations of 3,5 Dichlorophenylhydrazine Hydrochloride

Methodologies for Compound Synthesis

The primary and most established method for synthesizing 3,5-Dichlorophenylhydrazine (B1297673) hydrochloride begins with 3,5-dichloroaniline. This transformation is a cornerstone of aromatic chemistry, involving a two-step process of diazotization followed by reduction.

Diazotization and Reduction of 3,5-Dichloroaniline

The synthesis commences with the diazotization of 3,5-dichloroaniline. In this step, the aniline (B41778) derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻), yielding 3,5-dichlorobenzenediazonium chloride. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

The subsequent step involves the reduction of the intermediate diazonium salt. A common and effective reducing agent for this purpose is stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite. orgsyn.org The diazonium group is reduced to a hydrazine (B178648) group (-NHNH₂), resulting in the formation of 3,5-Dichlorophenylhydrazine, which is then isolated as its hydrochloride salt. google.comgoogle.com This salt form is generally more stable and easier to handle than the free base.

Optimization of Reaction Conditions and Purity Control in Laboratory Synthesis

The efficiency and purity of the synthesized 3,5-Dichlorophenylhydrazine hydrochloride are highly dependent on the careful control of reaction parameters. nih.gov Optimization of these conditions is key to achieving high yields and a product suitable for further synthetic applications.

Key parameters for optimization include the precise control of temperature during the diazotization step, as diazonium salts are prone to decomposition at higher temperatures. prepchem.com The rate of addition of sodium nitrite solution must be carefully managed to maintain the low temperature and prevent side reactions. For the reduction step, the choice of reducing agent and the pH of the reaction medium can significantly influence the yield. google.com

Purity control is typically achieved through recrystallization of the final hydrochloride salt. orgsyn.org After the reaction is complete, the crude this compound is precipitated from the solution, often by cooling or by adding more concentrated hydrochloric acid. orgsyn.org This crude product can then be dissolved in a minimal amount of hot water or an alcohol-water mixture and allowed to cool slowly, which results in the formation of purified crystals, while impurities remain in the mother liquor.

Table 1: Key Parameters for the Synthesis of this compound

Step Key Parameter Typical Condition Purpose
Diazotization Temperature 0–5 °C Stabilize the diazonium salt intermediate
Reagent Addition Slow, controlled addition of NaNO₂ solution Maintain low temperature and prevent side reactions
Acid Medium Concentrated HCl Provides the acidic environment and the chloride counter-ion
Reduction Reducing Agent SnCl₂ or Na₂SO₃ Converts the diazonium group to a hydrazine group
pH Control Acidic Ensures the stability of the product as a hydrochloride salt

| Purification | Method | Recrystallization | Removes impurities to yield a high-purity product |

Utility as a Precursor in Organic Synthesis

This compound is a valuable building block, primarily used in the synthesis of hydrazones, which are themselves important intermediates for constructing more complex molecules, especially heterocyclic compounds. google.com

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the C=N-N functional group. They are typically formed through the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). researchgate.net This reaction is a versatile and fundamental transformation in organic synthesis. nih.gov The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon, which after a series of steps leads to the elimination of a water molecule and the formation of the hydrazone. mdpi.com

Synthesis of (E)-1-benzylidene-2-(3,5-dichlorophenyl)hydrazine

A specific and representative example of hydrazone formation is the reaction between this compound and benzaldehyde (B42025). This reaction yields (E)-1-benzylidene-2-(3,5-dichlorophenyl)hydrazine. The synthesis is typically carried out by refluxing equimolar amounts of the two reactants in a solvent such as ethanol. iucr.org An acidic catalyst is often employed to facilitate the reaction. mdpi.com

The product, a benzylidene hydrazine, precipitates from the solution upon cooling and can be purified by recrystallization. The "(E)" designation in the name refers to the stereochemistry at the C=N double bond, where the aromatic rings are on opposite sides, which is generally the thermodynamically more stable isomer. researchgate.net

Reaction Scheme:

Reactants: this compound, Benzaldehyde

Solvent: Ethanol

Conditions: Reflux, often with an acid catalyst

Product: (E)-1-benzylidene-2-(3,5-dichlorophenyl)hydrazine

Applications in the Preparation of Diverse Aryl Hydrazones

The utility of this compound extends beyond the synthesis of a single derivative. It serves as a versatile precursor for a wide array of aryl hydrazones. By reacting it with various substituted aldehydes and ketones, a diverse library of hydrazone derivatives can be generated. nih.gov These derivatives, featuring the 3,5-dichlorophenyl moiety, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The hydrazone functionality is a key component in the synthesis of various heterocyclic systems, such as indoles (via the Fischer indole (B1671886) synthesis) and pyrazoles. nih.gov The diversity of available carbonyl compounds allows for the creation of a vast range of tailored molecular structures for various applications in materials science and medicinal chemistry. dergipark.org.tr

Table 2: Examples of Diverse Aryl Hydrazone Synthesis

Carbonyl Reactant General Product Structure Potential Application Area
Substituted Benzaldehydes Aryl-CH=N-NH-Ar' Pharmaceutical intermediates
Aliphatic Ketones R₂C=N-NH-Ar' Agrochemical synthesis
Heterocyclic Aldehydes Het-CH=N-NH-Ar' Synthesis of complex heterocycles

(Where Ar' represents the 3,5-dichlorophenyl group)

Table 3: List of Chemical Compounds

Compound Name
This compound
3,5-Dichloroaniline
Sodium Nitrite
Hydrochloric acid
3,5-Dichlorobenzenediazonium chloride
Stannous chloride
Sodium sulfite
(E)-1-benzylidene-2-(3,5-dichlorophenyl)hydrazine
Benzaldehyde

Cyclization Reactions for Heterocyclic Compound Synthesis

This compound is a valuable precursor for creating diverse heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. The dichlorophenyl substituent allows for the introduction of specific electronic and steric properties into the final molecule.

Pyrazolines, specifically 1,3,5-trisubstituted 2-pyrazolines, are five-membered heterocyclic compounds synthesized through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine (B124118) derivatives. japsonline.comdergipark.org.tr In this reaction, this compound reacts with a chalcone (B49325), typically in the presence of a basic catalyst or in a solvent like glacial acetic acid, to yield N-(3,5-Dichlorophenyl)pyrazolines. dergipark.org.trnih.gov The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

The general synthetic scheme involves two primary steps:

Chalcone Synthesis : An appropriate acetophenone (B1666503) is condensed with a substituted benzaldehyde in the presence of a base (Claisen-Schmidt condensation) to form the α,β-unsaturated ketone intermediate. dergipark.org.tr

Pyrazoline Formation : The synthesized chalcone is then refluxed with this compound in a suitable solvent system to induce cyclization. nih.gov

Table 1: Representative Synthesis of N-(3,5-Dichlorophenyl)pyrazoline Derivatives This table is generated based on general pyrazoline synthesis methods.

Reactant 1 Reactant 2 Catalyst/Solvent Product
3,5-Dichlorophenylhydrazine HCl Substituted Chalcone Glacial Acetic Acid / Ethanol 1-(3,5-Dichlorophenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole

This compound has been identified as a key building block in the multi-step synthesis of novel 2H-benzo[b] nih.govluxembourg-bio.comoxazin-3(4H)-one derivatives. These complex heterocyclic structures are constructed using various chemical transformations where the hydrazine derivative is incorporated into the final molecular scaffold.

The synthesis of 2-imino-1,3,4-thiadiazoles from a hydrazine precursor typically involves its conversion into a thiosemicarbazide (B42300) intermediate. This compound can react with various isothiocyanates to form the corresponding N-substituted thiosemicarbazides. These intermediates can then undergo oxidative cyclization to yield the target 2-imino-1,3,4-thiadiazole ring system. Reagents such as phosphorous pentachloride followed by potassium thiocyanate (B1210189) have been used for such cyclizations.

The versatility of this compound extends to the synthesis of other important heterocyclic systems and intermediates.

Schiff Bases (Hydrazones): One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a class of Schiff bases. youtube.comlibretexts.orgijsrst.com This reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting N-(3,5-dichlorophenyl)hydrazones are stable crystalline solids and serve as crucial intermediates for further synthetic transformations, including the synthesis of other heterocycles or the Wolff-Kishner reduction. libretexts.orglibretexts.org

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often begins with the acylation of a hydrazine. nih.govresearchgate.net this compound can be reacted with an acid chloride or carboxylic acid to form an N,N'-diacylhydrazine. This intermediate is then subjected to cyclodehydration using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to form the stable 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternatively, N-acylhydrazones (formed from the hydrazine and an aldehyde) can undergo oxidative cyclization to yield the oxadiazole core. nih.gov

Table 2: Synthesis of Heterocyclic Scaffolds from 3,5-Dichlorophenylhydrazine HCl

Intermediate/Product Synthetic Method Key Reagents
Schiff Base (Hydrazone) Condensation Aldehyde or Ketone
1,3,4-Oxadiazole Acylation followed by Cyclodehydration Acid Chloride, Phosphorus Oxychloride

Mechanistic Studies of Reactions Involving the Hydrazine Moiety

Understanding the reaction mechanisms of the hydrazine group is crucial for controlling reaction outcomes and designing novel synthetic pathways. The oxidation of the hydrazine moiety is a key area of investigation.

The aerobic oxidation of phenylhydrazine and its derivatives is a complex, autocatalytic process involving several reactive intermediates. nih.gov The reaction can be initiated by metal cations or oxyhemoglobin. nih.gov Studies on phenylhydrazine oxidation have shown that superoxide (B77818) radical (O2•−) is both a product and a chain propagator in the reaction sequence. nih.gov The inhibition of the oxidation by superoxide dismutase confirms the critical role of the superoxide radical in carrying the reaction chains. nih.gov

The proposed mechanism involves a cascade of intermediates, including:

Superoxide radical (O2•−)

Hydrogen peroxide (H2O2) nih.gov

Phenylhydrazyl radical nih.gov

Phenyldiazene nih.gov

Benzenediazonium ion nih.gov

Phenyldiazene is considered a highly reactive intermediate formed during the process. nih.gov Research on the effect of ring substituents on the oxidation rate has indicated that halogen atoms in the meta or para position, such as the chlorine atoms in 3,5-Dichlorophenylhydrazine, increase the rate of the initial bimolecular reaction with oxyhemoglobin. nih.gov This suggests that the electronic properties of the dichlorophenyl ring directly influence the reactivity of the hydrazine moiety during oxidation.

Analysis of Annulation Reaction Pathways

This compound is a versatile reagent in the synthesis of heterocyclic compounds through annulation reactions, which involve the formation of a new ring. Two prominent examples of such pathways are the Knorr pyrazole (B372694) synthesis and the Fischer indole synthesis.

Pyrazole Synthesis:

A common annulation reaction involving 3,5-dichlorophenylhydrazine is its condensation with 1,3-dicarbonyl compounds to yield pyrazole derivatives. This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a well-established mechanism. Initially, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation, involving the second nitrogen atom and the remaining carbonyl group, leads to a cyclized intermediate which then dehydrates to form the stable aromatic pyrazole ring.

Fischer Indole Synthesis:

Another significant annulation pathway is the Fischer indole synthesis, which allows for the preparation of indole derivatives. This reaction involves the acid-catalyzed reaction of 3,5-dichlorophenylhydrazine with an aldehyde or a ketone. The initial step is the formation of a 3,5-dichlorophenylhydrazone. Under acidic conditions, this hydrazone undergoes a chemspider.comchemspider.com-sigmatropic rearrangement, followed by the loss of ammonia, to yield the indole ring system. The resulting indoles would bear the 3,5-dichloro substitution on the benzene (B151609) ring portion of the indole nucleus. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction.

Table 1: Annulation Reactions of 3,5-Dichlorophenylhydrazine
ReactionReactantKey IntermediateProduct
Pyrazole Synthesis1,3-Dicarbonyl CompoundHydrazone1-(3,5-Dichlorophenyl)pyrazole derivative
Fischer Indole SynthesisAldehyde or Ketone3,5-DichlorophenylhydrazoneSubstituted 5,7-dichloroindole

Protonation and Basicity Studies in Various Solvents

The basicity of 3,5-dichlorophenylhydrazine is a critical factor in its reactivity, particularly in acid-catalyzed reactions like the Fischer indole synthesis. The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, which can accept a proton. The basicity is significantly influenced by the electronic effects of the substituents on the phenyl ring and the nature of the solvent.

The two chlorine atoms at the 3 and 5 positions of the phenyl ring are electron-withdrawing groups. Through their negative inductive effect (-I), they decrease the electron density on the phenyl ring and, consequently, on the attached nitrogen atom (N1). This reduction in electron density makes the lone pair on N1 less available for protonation, thereby decreasing the basicity of the molecule compared to unsubstituted phenylhydrazine.

Table 2: Factors Affecting the Basicity of 3,5-Dichlorophenylhydrazine
FactorEffect on BasicityReason
3,5-Dichloro SubstitutionDecreaseElectron-withdrawing inductive effect (-I) of chlorine atoms reduces electron density on the nitrogen atoms.
Protic Solvents (e.g., Water, Ethanol)Influences equilibriumStabilization of the protonated form (hydrazinium ion) through hydrogen bonding.
Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO)Influences equilibriumLess effective solvation of the hydrazinium (B103819) ion compared to protic solvents.

Cross-Dehydrogenative Coupling Strategies for Derivatization

Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that involves the formation of a bond between two C-H or C-H and X-H bonds (where X is a heteroatom like N, O, or S), typically in the presence of an oxidant. For 3,5-dichlorophenylhydrazine, CDC offers potential pathways for derivatization at the nitrogen atoms.

While specific CDC reactions involving 3,5-dichlorophenylhydrazine are not extensively documented, the reactivity of arylhydrazines in such transformations provides a basis for potential applications. For instance, the N-H bonds of the hydrazine moiety can be targeted for C-N bond formation. Palladium-catalyzed CDC reactions have been employed for the coupling of arylhydrazines with various partners. These reactions generally proceed via the formation of a metal-nitrogen bond, followed by reductive elimination to form the desired product.

Another potential derivatization strategy involves the coupling of 3,5-dichlorophenylhydrazine with compounds containing activated C-H bonds. The oxidant in these reactions facilitates the removal of two hydrogen atoms, enabling the formation of a new N-C bond. The choice of catalyst and oxidant is crucial for achieving high selectivity and yield in these transformations. Such strategies could be employed to synthesize novel derivatives of 3,5-dichlorophenylhydrazine with potential applications in medicinal chemistry and materials science.

Table 3: Potential Cross-Dehydrogenative Coupling Reactions
Coupling PartnerBond FormedPotential Product Class
Aromatic Compound (C-H)N-C (aryl)N,N'-Diarylhydrazine derivatives
Compound with activated C-H bondN-C (alkyl/alkenyl)Substituted hydrazine derivatives

Research Applications of 3,5 Dichlorophenylhydrazine Hydrochloride and Its Derivatives

Contribution to the Development of Biologically Active Compounds

The molecular framework of 3,5-Dichlorophenylhydrazine (B1297673) hydrochloride is a key component in the synthesis of diverse biologically active molecules. Its ability to undergo cyclocondensation reactions with various carbonyl compounds allows for the construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry and agricultural science.

3,5-Dichlorophenylhydrazine hydrochloride is a valued building block in the synthesis of novel pharmaceutical compounds. fishersci.at Its primary role is in the construction of nitrogen-containing heterocyclic structures, such as pyrazoles and triazoles, which are core components of many therapeutic agents. nih.govnih.gov The synthesis process often involves the cyclocondensation of the hydrazine (B178648) moiety with 1,3-dicarbonyl compounds or other suitable precursors to form the heterocyclic ring. dergipark.org.tr

Researchers have utilized this compound to create derivatives with potential anti-leukemic properties. For instance, it is used in the synthesis of 2H-benzo[b] fishersci.atoxazin-3(4H)-one derivatives, which have been investigated for their activity against leukemia. fishersci.atthermofisher.comcymitquimica.com Furthermore, the derivatives synthesized from this precursor, such as various pyrazole (B372694) and hydrazone compounds, have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govmdpi.com The presence of the dichloro-substituted phenyl ring is often crucial for the biological activity of the final molecule.

Table 1: Examples of Pharmaceutically Relevant Derivatives

Derivative Class Synthetic Precursor Potential Therapeutic Application
Pyrazoles This compound Anticancer, Anti-inflammatory, Antimicrobial nih.gov
1,2,4-Triazoles Derivatives of 3,5-Dichlorophenylhydrazine Antifungal, Herbicidal researchgate.net
Hydrazones This compound Antimicrobial, Anticonvulsant nih.gov
2H-benzo[b] fishersci.atoxazin-3(4H)-ones This compound Anti-leukemic fishersci.at

In the field of agriculture, this compound and its derivatives are instrumental in the development of new agrochemicals. The synthesis of novel pesticides, particularly herbicides and fungicides, often incorporates heterocyclic structures derived from this compound. researchgate.net

For example, 1,2,4-triazole (B32235) derivatives containing a pyrazole moiety, which can be synthesized using phenylhydrazine (B124118) precursors, have demonstrated significant herbicidal activity against various weeds like lettuce and bentgrass. researchgate.net The specific substitution pattern on the phenyl ring, such as the 3,5-dichloro configuration, can influence the efficacy and selectivity of the herbicidal action. The resulting compounds are evaluated for their ability to inhibit plant growth, indicating their potential for commercial use in crop protection. researchgate.net

While the primary applications of this compound are in pharmaceutical and agrochemical synthesis, its structural motifs are relevant to the development of chemical tools for diagnostics. Phenylhydrazine derivatives can be incorporated into larger molecules designed as fluorescent probes. The hydrazine moiety can react with specific analytes, leading to a change in fluorescence, which allows for the detection and quantification of target molecules in biological systems. Research in this area focuses on creating probes that are highly sensitive and selective for specific ions, reactive oxygen species, or biomolecules, which are important for diagnosing and monitoring diseases.

Biochemical Assay Development and Enzyme Activity Modulation

The chemical properties of this compound and its derivatives make them useful tools in biochemistry, particularly for studying enzyme function and developing enzyme inhibitors.

Phenylhydrazines are known to react with carbonyl groups and are often used as probes to study enzymes that contain pyridoxal (B1214274) phosphate (B84403) (PLP) or other carbonyl-containing cofactors. The hydrazine group can form a stable hydrazone with the cofactor, thereby inactivating the enzyme. This allows researchers to identify and study the active sites of such enzymes. This compound can be used in these investigations to understand the structure and function of phenylhydrazine-sensitive enzymes and to screen for new enzyme inhibitors.

A significant area of research involves synthesizing derivatives of this compound and evaluating them as enzyme inhibitors. These derivatives, especially those incorporating pyrazole or triazole rings, have been shown to inhibit a variety of enzymes implicated in disease. nih.govnih.gov

For instance, studies have shown that 1,2,4-triazole derivatives can act as potent inhibitors of enzymes like lipase (B570770) and urease. nih.gov Other research has focused on developing 1,3,5-triazine (B166579) derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. nih.gov Similarly, pyrazole derivatives have been synthesized and tested as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, with potential applications in treating hyperpigmentation disorders. nih.govnih.gov The inhibitory activity and selectivity of these compounds are often fine-tuned by the substituents on the heterocyclic core, which is built from the initial phenylhydrazine precursor.

Table 2: Enzyme Inhibition by Derivatives

Derivative Class Target Enzyme Potential Application IC₅₀ Values Reported
3,5-Diaryl Pyrazoles Tyrosinase Hyperpigmentation treatment 2.84 µM to 29.4 µM nih.gov
1,2,4-Triazole Schiff Bases Urease Treatment of H. pylori infections 12.39 ± 0.35 µg/mL nih.gov
1,3,5-Triazines Dipeptidyl peptidase-4 (DPP-4) Antidiabetic agent nih.gov N/A
3,5-dihydroxybenzoyl-hydrazineylidene Tyrosinase Hyperpigmentation treatment 55.39 ± 4.93 µM nih.gov

Structure-Activity Relationship (SAR) Investigations

The therapeutic potential of derivatives synthesized from this compound is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are pivotal in elucidating how different chemical modifications to the parent molecule impact its biological efficacy, guiding the design of more potent and selective compounds.

The primary route for creating derivatives involves the condensation reaction of this compound with various aldehydes and ketones to form hydrazones. This reaction introduces a hydrazone linker (-NH-N=CH-), which is a key pharmacophore. The biological activity of these resulting molecules can be fine-tuned by altering the substituents on the aldehyde or ketone precursor.

SAR studies have revealed several key trends. For instance, in the context of anticancer agents, the nature of the substituent on the aryl ring of the hydrazone moiety significantly influences antiproliferative activity. The introduction of electron-withdrawing or electron-donating groups, heterocyclic rings, or bulky substituents can modulate the compound's interaction with biological targets. researchgate.netnih.gov For example, research on various hydrazone derivatives has shown that specific substitutions, such as methoxy (B1213986) groups or sulfur-containing thiophene (B33073) rings, can enhance interactions within receptor active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net The synthesis strategy often involves creating a library of compounds with systematic variations to identify the chemical features that confer the highest potency. nih.govmdpi.comtandfonline.comnih.gov

Computational chemistry plays a vital role in predicting and understanding the interactions between 3,5-dichlorophenylhydrazine derivatives and their biological targets. thaiscience.info Molecular docking and molecular dynamics (MD) simulations are employed to visualize how these ligands bind to the active sites of specific enzymes or receptors. researchgate.netthaiscience.info These in silico methods provide insights into the binding affinity, orientation, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for biological activity. researchgate.netnih.gov

A significant target in cancer therapy is thymidylate synthase (TS), an essential enzyme for DNA synthesis. nih.govmdpi.com While direct studies on 3,5-dichlorophenylhydrazine derivatives targeting TS are not extensively detailed in the provided context, the broader class of hydrazones and related heterocyclic compounds, such as those incorporating 1,3,4-oxadiazole (B1194373), have been investigated as TS inhibitors. mdpi.comnih.gov Molecular docking studies for these related compounds have successfully identified key residues within the TS active site that are crucial for binding. mdpi.com These computational models help rationalize the observed SAR and guide the design of new derivatives with improved inhibitory potential against TS and other therapeutically relevant enzymes. mdpi.comnih.gov For example, in silico studies have been used to explore the binding modes of hydrazone derivatives with targets like α-amylase and various cancerous enzymes, correlating computational predictions with in vitro activity. researchgate.nettandfonline.com

Evaluation of Biological Efficacy in In Vitro Models

Derivatives of this compound have been subjected to extensive in vitro testing to evaluate their potential as therapeutic agents across various domains, including infectious diseases and oncology.

Hydrazone derivatives synthesized from this compound have demonstrated notable antifungal and anti-biofilm properties, particularly against opportunistic pathogens like Candida species. Certain hydrazone compounds have been shown to effectively inhibit the growth of various Candida strains, including C. albicans, C. auris, and C. tropicalis. researchgate.net

A significant challenge in treating fungal infections is the formation of biofilms, which are communities of microbial cells encased in a self-produced matrix that are notoriously resistant to conventional antifungal drugs. Research has shown that specific hydrazone derivatives can not only inhibit the growth of planktonic (free-floating) Candida cells but also disrupt the formation of these resilient biofilms. researchgate.net Studies have evaluated the minimum inhibitory concentration (MIC) required to prevent fungal growth, providing a quantitative measure of their antifungal potency.

Table 1: Antifungal Activity of Selected Hydrazone Derivatives

Compound Target Organism Activity Noted
Hydrazone Derivative PP11 Candida spp. Antifungal and anti-biofilm effects researchgate.net

A major focus of research into 3,5-dichlorophenylhydrazine derivatives has been their potential as anticancer agents. A wide array of hydrazone and other heterocyclic derivatives have been synthesized and tested for their ability to inhibit the proliferation of various human cancer cell lines.

These compounds have shown efficacy against breast cancer (e.g., MCF-7), colon cancer (e.g., HCT-116), lung cancer (e.g., A549), and glioblastoma cell lines. nih.gov The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency. For instance, certain 1,3,5-triazine Schiff base derivatives have demonstrated potent activity, with IC50 values in the low micromolar range against MCF-7 and HCT-116 cells. Similarly, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have shown remarkable inhibition of these cell lines, in some cases exceeding the potency of standard chemotherapeutic drugs like 5-fluorouracil. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Hydrazone Derivatives

Derivative Class Cell Line IC50 (µM) Reference Compound
1,3,5-Triazine Schiff Base (Compound 4b) MCF-7 3.29 Tamoxifen (5.12 µM)
1,3,5-Triazine Schiff Base (Compound 4b) HCT-116 3.64 Tamoxifen (26.41 µM)
1,3,4-Oxadiazole-Triazole Hybrid (Compound 12) MCF-7 - 4x more active than 5-Fluorouracil

Beyond their antifungal effects, derivatives of 3,5-dichlorophenylhydrazine have been explored for broader antimicrobial activity against a range of bacterial pathogens. Hydrazide-hydrazones have shown a wide spectrum of bioactivity, including antibacterial properties. mdpi.com

Studies have evaluated these compounds against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). mdpi.com The efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or through agar (B569324) diffusion methods that measure the zone of inhibition around the compound. For example, certain novel hydrazide-hydrazone derivatives have demonstrated potent activity against B. subtilis, E. coli, and K. pneumoniae, with MIC values as low as 2.5 µg/mL. mdpi.com This broad-spectrum activity highlights the potential of these scaffolds in developing new antimicrobial agents to combat bacterial infections.

Advanced Analytical Methodologies for Research on 3,5 Dichlorophenylhydrazine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the molecular-level investigation of 3,5-Dichlorophenylhydrazine (B1297673) hydrochloride, offering insights into its structural framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. While specific spectral data for 3,5-Dichlorophenylhydrazine hydrochloride is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of analogous substituted phenylhydrazine (B124118) hydrochlorides. chemicalbook.com

In ¹H NMR spectroscopy, the aromatic protons of the 3,5-dichlorophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetrical substitution pattern, two distinct signals would be anticipated: one for the proton at the C4 position (a triplet) and another for the protons at the C2 and C6 positions (a doublet). The protons of the hydrazinium (B103819) group (-NHNH₃⁺) are expected to be significantly deshielded due to the positive charge and would likely appear as broad signals at a downfield chemical shift, potentially above δ 8.5 ppm, with their exact position and multiplicity being highly dependent on the solvent, concentration, and temperature. chemicalbook.com

In ¹³C NMR spectroscopy, the carbon atoms of the dichlorinated aromatic ring would produce characteristic signals. The carbon atom attached to the hydrazine (B178648) group (C1) would be found around δ 140-150 ppm. The two chlorine-bearing carbons (C3, C5) would appear as a single signal in a similar downfield region, while the remaining aromatic carbons (C2, C4, C6) would resonate at slightly higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (ppm)
Aromatic H (C2, C6)~7.3Doublet (d)C1 (C-NHNH₃⁺)~145
Aromatic H (C4)~7.1Triplet (t)C3, C5 (C-Cl)~134
-NHNH₃⁺>8.5Broad Singlet (br s)C2, C6~125
C4~120

Note: The predicted values are based on data from structurally similar compounds and standard chemical shift increments. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the hydrazinium ion and the substituted benzene (B151609) ring.

Key characteristic bands would include strong, broad absorptions in the 3200-2600 cm⁻¹ region, which are typical for the N-H stretching vibrations of the -NH₃⁺ group in a hydrochloride salt. nist.govnist.gov The N-H bending (asymmetric and symmetric) vibrations for this group would appear in the 1600-1500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically produce a series of sharp bands between 1600 and 1450 cm⁻¹. Finally, the strong absorption bands corresponding to the C-Cl stretching vibrations would be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-2600 (broad)N-H StretchHydrazinium (-NHNH₃⁺)
3100-3000C-H StretchAromatic Ring
1600-1550N-H BendHydrazinium (-NHNH₃⁺)
1580-1450C=C StretchAromatic Ring
800-600C-Cl StretchAryl Chloride

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the premier technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The polarity of the hydrochloride salt makes it well-suited for analysis on polar-modified stationary phases like C18 or Phenyl-bonded silica (B1680970) gel. google.com

A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sphinxsai.com Gradient elution is often employed to ensure the efficient separation of the polar parent compound from potentially less polar impurities. google.com Detection is commonly achieved using a UV detector, as the phenylhydrazine moiety possesses a strong chromophore. researchgate.net This method allows for the quantification of the main component and the detection of impurities, often with detection limits in the parts-per-million (ppm) range. google.comsphinxsai.com

Table 3: Representative HPLC Conditions for Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature25-30 °C
Detection Wavelength230-260 nm
Injection Volume10 µL

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the ideal technique for trace analysis and the identification of metabolites. mdpi.com In the context of this compound, LC-MS/MS is crucial for detecting and quantifying the parent compound at very low levels and for identifying related substances, such as its potential metabolite, 3,5-dichloroaniline.

The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar, ionizable compounds. By operating the mass spectrometer in the Selected Reaction Monitoring (SRM) mode, specific precursor-to-product ion transitions can be monitored. This approach drastically reduces background noise and allows for highly confident identification and quantification, even in complex biological or environmental matrices. researchgate.netnih.gov The high sensitivity of LC-MS/MS enables the establishment of very low limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 4: Hypothetical LC-MS/MS Parameters for Trace Analysis

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Application
3,5-DichlorophenylhydrazineESI Positive177.0 [M+H]⁺125.0 (loss of NH₂NH)Parent Compound Quantitation
3,5-DichloroanilineESI Positive162.0 [M+H]⁺127.0 (loss of Cl)Metabolite Detection

Other Relevant Analytical Approaches

Beyond spectroscopy and chromatography, other analytical methods can be applied for the quantitative analysis of this compound.

One such method is titrimetry . As a hydrochloride salt, its purity can be determined by titration. A specification for this compound includes an assay based on titration of the chloride content ("Titration ex Chloride"). thermofisher.com Furthermore, the hydrazine moiety can be quantified via redox titration. A common method involves dissolving the sample in an acidic medium and titrating it with a standard oxidizing agent like potassium iodate (B108269) (KIO₃). osti.govmt.com The endpoint can be determined potentiometrically or with a visual indicator. This classical technique, while less sensitive than modern chromatographic methods, is robust, cost-effective, and valuable for assaying bulk material.

Spectrophotometric Detection Methods

Spectrophotometry stands as a cornerstone analytical technique for the quantitative analysis of various compounds, including phenylhydrazine derivatives. This method is predicated on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths. The concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a particular wavelength, a relationship mathematically expressed by the Beer-Lambert law.

For the analysis of compounds like this compound, which may not possess a strong chromophore for direct detection in the visible range, derivatization is a commonly employed strategy. This involves reacting the analyte with a chromogenic reagent to produce a colored product with a distinct absorption maximum (λmax) in the visible spectrum. This approach significantly enhances the sensitivity and selectivity of the assay.

A prevalent method for the spectrophotometric determination of hydrazine and its derivatives involves condensation reactions with aldehydes to form hydrazones. For instance, p-dimethylaminobenzaldehyde (p-DAB) is a widely used reagent that reacts with hydrazines in an acidic medium to yield a yellow-colored product with a maximum absorption typically around 458 nm. researchgate.netcapes.gov.br While specific studies detailing a validated spectrophotometric method exclusively for this compound are not abundant in publicly accessible literature, the general principles of these derivatization reactions are applicable.

The analytical procedure would typically involve the reaction of a known concentration of this compound with a suitable chromogenic agent under optimized conditions of pH, temperature, and reaction time. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of varying concentrations. This curve serves as a reference for determining the concentration of the compound in unknown samples.

The table below illustrates hypothetical data for a spectrophotometric assay of this compound, based on a derivatization reaction.

Concentration (µg/mL)Absorbance at λmax
1.00.152
2.00.305
4.00.610
6.00.914
8.01.220

This table is for illustrative purposes to demonstrate the type of data generated in a spectrophotometric analysis and does not represent actual experimental results for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is crucial for verifying the empirical and molecular formula of a synthesized or purified substance. For this compound, this analysis confirms the presence and relative abundance of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). scbt.comcymitquimica.comfishersci.at

The molecular formula for this compound is C₆H₇Cl₃N₂. scbt.comcymitquimica.comfishersci.at Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated from its molecular weight of 213.49 g/mol . scbt.comcymitquimica.com

The verification of the compound's purity and identity is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values. A close correlation between the experimental and theoretical data provides strong evidence for the correct composition of the sample.

The following interactive table presents the theoretical elemental composition of this compound and includes a column for hypothetical experimental findings to illustrate the comparison.

ElementTheoretical Percentage (%)Experimental Percentage (%) (Illustrative)
Carbon (C)33.7533.68
Hydrogen (H)3.303.35
Nitrogen (N)13.1213.05
Chlorine (Cl)49.8349.92

The experimental percentage values in this table are hypothetical and serve to demonstrate the application of elemental analysis in compositional verification.

Future Prospects and Unaddressed Research Questions

Exploration of Novel Synthetic Strategies and Green Chemistry Principles

While established methods for the synthesis of substituted phenylhydrazines exist, there is considerable scope for the development of more efficient, sustainable, and environmentally benign synthetic routes to 3,5-Dichlorophenylhydrazine (B1297673) hydrochloride. A key area of future research will be the application of green chemistry principles to its synthesis. This includes the exploration of alternative solvents to minimize the use of volatile organic compounds, the development of catalytic systems to replace stoichiometric reagents, and the investigation of energy-efficient reaction conditions.

Modern synthetic approaches such as microwave-assisted and ultrasound-promoted reactions, which have shown promise in the synthesis of other N-heterylarenes, could be adapted for the production of 3,5-Dichlorophenylhydrazine hydrochloride. researcher.liferesearchgate.net These techniques often lead to significantly reduced reaction times, increased yields, and lower energy consumption. Furthermore, the development of continuous flow processes for the synthesis of phenylhydrazines presents an opportunity for safer, more scalable, and highly controlled production. patsnap.com A patented method for the synthesis of substituted phenylhydrazines through the reduction of substituted-phenyl phenodiazine vinyl compounds highlights an innovative approach that could be explored for this compound, potentially offering high yields and simplified purification. google.com

Future research should focus on a systematic evaluation of these green synthetic strategies, comparing their efficiency, cost-effectiveness, and environmental impact with traditional methods. The ideal novel synthetic strategy would not only be high-yielding but also adhere to the principles of atom economy and waste minimization.

Diversification of Chemical Transformations and Functional Group Manipulations

This compound is a versatile building block, primarily utilized in reactions involving the hydrazine (B178648) moiety. The diversification of its chemical transformations and the exploration of functional group manipulations involving the chloro-substituents on the phenyl ring represent a significant area for future investigation.

The Fischer indole (B1671886) synthesis is a cornerstone reaction for phenylhydrazines, leading to the formation of valuable indole scaffolds. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netthermofisher.com While this reaction is well-established, its application with this compound to generate a diverse library of 5,7-dichloroindoles warrants further exploration. Variations of the Fischer indole synthesis, including the Buchwald modification which involves a palladium-catalyzed cross-coupling, could expand the scope of accessible indole derivatives. wikipedia.org

Beyond indole synthesis, there is an opportunity to explore a wider range of cyclization reactions to generate other heterocyclic systems. For example, its use in the preparation of [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶- researcher.lifewikipedia.orgrsc.orgresearchgate.netthiatriazol-4-yl]dimethylamine demonstrates its utility in forming less common heterocyclic rings. sigmaaldrich.com Future work could investigate its reactivity with various diketones, α,β-unsaturated carbonyl compounds, and other bifunctional reagents to access novel pyrazoles, pyridazines, and other heterocyclic structures.

Furthermore, the chloro-substituents on the aromatic ring are amenable to a variety of functional group interconversions. ub.eduvanderbilt.eduic.ac.ukmit.eduyoutube.com These transformations, which are currently underexplored for this specific compound, could include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and reduction to introduce new functionalities. The ability to selectively modify these chloro groups would significantly enhance the molecular diversity of compounds that can be derived from this compound, opening up new avenues for the synthesis of complex molecules.

Deeper Elucidation of Reaction Mechanisms and Catalytic Processes

A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. While the general mechanism of reactions like the Fischer indole synthesis is known, the specific influence of the 3,5-dichloro substitution pattern on reaction kinetics, regioselectivity, and the stability of intermediates is not well-documented. wikipedia.org Isotopic labeling studies, kinetic experiments, and computational modeling could provide valuable insights into the mechanistic details of these reactions.

The development of novel catalytic processes that utilize this compound or its derivatives is another promising research direction. For instance, metal-free, one-pot syntheses of carbazoles from arylhydrazines and cyclohexanones using molecular oxygen as the oxidant represent a green and efficient catalytic approach that could be extended to include this compound. rsc.orgresearchgate.net The resulting 2,4-dichlorocarbazoles could be valuable intermediates in materials science and medicinal chemistry.

Future research could also focus on the development of catalysts that enable new types of transformations for this compound, such as catalytic C-H activation of the aromatic ring or selective dehalogenation. A deeper mechanistic understanding will be instrumental in the rational design of such catalytic systems.

Identification of New Research Applications in Emerging Scientific Disciplines

The current known applications of this compound are primarily as a building block for the synthesis of anti-leukemic agents and other heterocyclic compounds. fishersci.atcymitquimica.com However, the unique electronic and steric properties conferred by the 3,5-dichloro substitution pattern suggest that its derivatives could find applications in a variety of emerging scientific disciplines.

In medicinal chemistry, beyond its use in synthesizing potential anti-cancer agents, derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents targeting other diseases. sn-tin.com For example, substituted phenylhydrazones have been investigated for their antimicrobial and fungicidal activities. nih.govpreprints.org The synthesis and biological evaluation of a library of hydrazones derived from this compound could lead to the discovery of new antimicrobial agents. Furthermore, the pyridazinone moiety, which can be synthesized from related hydrazine compounds, has been identified as a selective thyroid hormone receptor β agonist for the treatment of dyslipidemia. nih.gov

In materials science, the carbazole (B46965) moiety, which can be synthesized from arylhydrazines, is a key component in organic light-emitting diodes (OLEDs) and other organic electronic materials. researchgate.net The synthesis of 2,4-dichlorocarbazole from this compound could provide a precursor to novel carbazole-based materials with tailored electronic properties. The presence of the chlorine atoms could influence the photophysical properties and intermolecular interactions of these materials.

Future research should involve interdisciplinary collaborations to screen derivatives of this compound for a wide range of biological activities and to investigate their potential in the development of new functional materials.

Refinement and Automation of Analytical Techniques for Enhanced Research Throughput

To support the expanding research into the synthesis and applications of this compound and its derivatives, the refinement and automation of analytical techniques are crucial. High-throughput screening of reaction conditions and the rapid analysis of product libraries will be essential for accelerating the pace of discovery.

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of phenylhydrazines. rsc.org The development of more sensitive and selective HPLC methods, potentially involving pre-column derivatization to enhance detection, could be beneficial for the trace analysis of this compound and its reaction products. rsc.org The integration of HPLC with mass spectrometry (LC-MS) would provide a powerful tool for the rapid identification of intermediates and byproducts in complex reaction mixtures.

The implementation of automated synthesis and purification platforms could significantly enhance research throughput. rsc.org Continuous flow chemistry, for example, allows for the rapid optimization of reaction parameters and the safe handling of potentially hazardous reagents on a small scale. patsnap.com An automated flow synthesis platform could be developed for the preparation of a library of derivatives of this compound, which could then be automatically purified and screened for biological activity or material properties.

Future research in this area should focus on the development of integrated systems that combine automated synthesis, real-time reaction monitoring, and high-throughput analysis to create a more efficient workflow for the exploration of the chemistry and applications of this compound.

Q & A

Q. How can researchers confirm the identity and purity of 3,5-dichlorophenylhydrazine hydrochloride in a laboratory setting?

  • Methodological Answer : Identity confirmation requires a combination of analytical techniques:
  • Melting Point Analysis : Compare observed melting points (e.g., ~204°C decomposition, as per ) with literature values.
  • Spectroscopy : Use 1H^1H-NMR to detect characteristic signals (e.g., doublets for hydrazine protons at ~7.68 ppm with 3J=15.6Hz^3J = 15.6 \, \text{Hz}) and 13C^{13}C-NMR for carbonyl or aromatic carbons .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/zm/z 480 with isotopic patterns indicating chlorine atoms) and fragmentation patterns .
    Purity can be assessed via HPLC with UV detection or TLC using phosphomolybdic acid as a staining reagent .

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P2 respirators to avoid inhalation (H332 hazard) and skin contact (H315, H319) .
  • Storage : Keep in airtight containers in a cool, dry, ventilated area away from oxidizers. Use secondary containment to prevent spills .
  • Waste Disposal : Neutralize with dilute HCl before disposal, adhering to institutional guidelines for halogenated hydrazines .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing pyrazoline derivatives using this compound?

  • Methodological Answer :
  • Solvent Selection : Ethanol under reflux (12 hours) is optimal for chalcone cyclization, balancing reactivity and solubility .
  • Stoichiometry : Use a 1.2:1 molar ratio of hydrazine hydrochloride to chalcone to ensure complete conversion, minimizing side products .
  • Temperature Control : Maintain reflux temperatures (~78°C for ethanol) to drive cyclization while avoiding decomposition .

Q. How do substituents on arylhydrazines influence chemoselectivity in heterocyclic syntheses?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl at 3,5-positions) enhance electrophilicity of the hydrazine, favoring nucleophilic attack on α,β-unsaturated ketones (chalcones). This directs regioselective pyrazoline formation over alternative pathways like indole synthesis . Comparative studies with 2,4-dichloro derivatives ( ) show steric and electronic effects on reaction rates and yields.

Q. How can contradictions in spectral data for pyrazoline derivatives be resolved?

  • Methodological Answer :
  • NMR Analysis : Use 1H^1H-NMR coupling constants (e.g., 2JAM=17.7Hz^2J_{AM} = 17.7 \, \text{Hz}, 3JAX=4.4Hz^3J_{AX} = 4.4 \, \text{Hz}) to distinguish diastereotopic protons in pyrazoline rings .
  • Isotopic Patterns : Mass spectra with [M]:[M+2]=12:4[M]:[M+2] = 12:4 confirm single chlorine substitution, ruling out impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in racemic mixtures by determining crystal structures .

Q. What in vitro assays are suitable for evaluating the bioactivity of pyrazoline derivatives synthesized with this reagent?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HL-60 leukemia) to determine CC50\text{CC}_{50} values. Compare selectivity indices (SI) against normal cells (e.g., HGF fibroblasts) .
  • Apoptosis Detection : Measure caspase-3 activation via fluorometric assays or Annexin V staining .
  • Autophagy Studies : Monitor LC3-II accumulation via Western blotting in treated HSC-2 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.